molecular formula C16H35BrOSi B12974755 Silane, [(10-bromodecyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 96044-45-0

Silane, [(10-bromodecyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B12974755
CAS No.: 96044-45-0
M. Wt: 351.44 g/mol
InChI Key: SRYOTJAZYZLPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-bromodecoxy-tert-butyl-dimethylsilane is a chemical compound with the molecular formula C16H35BrOSi and a molecular weight of 351.44 g/mol . It is characterized by the presence of a bromine atom attached to a decyl chain, which is further connected to a tert-butyl-dimethylsilane group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-bromodecoxy-tert-butyl-dimethylsilane typically involves the reaction of 10-bromodecanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for 10-bromodecoxy-tert-butyl-dimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-bromodecoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

10-bromodecoxy-tert-butyl-dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-bromodecoxy-tert-butyl-dimethylsilane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-bromodecoxy-tert-butyl-dimethylsilane is unique due to the presence of both the bromine atom and the tert-butyl-dimethylsilane group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

CAS No.

96044-45-0

Molecular Formula

C16H35BrOSi

Molecular Weight

351.44 g/mol

IUPAC Name

10-bromodecoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H35BrOSi/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h6-15H2,1-5H3

InChI Key

SRYOTJAZYZLPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.